(5R)-5-cyclopropyl-5-methylimidazolidine-2,4-dione
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Overview
Description
(5R)-5-cyclopropyl-5-methylimidazolidine-2,4-dione: is a heterocyclic organic compound featuring a cyclopropyl and a methyl group attached to an imidazolidine-2,4-dione ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5R)-5-cyclopropyl-5-methylimidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with methyl isocyanate, followed by cyclization to form the imidazolidine-2,4-dione ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions: (5R)-5-cyclopropyl-5-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the imidazolidine ring, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of imidazolidine-2,4-dione oxides.
Reduction: Formation of reduced imidazolidine derivatives.
Substitution: Formation of N-substituted imidazolidine-2,4-dione derivatives.
Scientific Research Applications
Chemistry: (5R)-5-cyclopropyl-5-methylimidazolidine-2,4-dione is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound in treating various diseases, including its role as an enzyme inhibitor.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of (5R)-5-cyclopropyl-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
Comparison with Similar Compounds
(5R)-5-cyclopropyl-5-methylimidazolidine-2-one: Similar structure but lacks one carbonyl group.
(5R)-5-cyclopropyl-5-methylimidazolidine-4-one: Similar structure but lacks one carbonyl group at a different position.
(5R)-5-cyclopropyl-5-methylimidazolidine-2,4-dithione: Similar structure but contains sulfur atoms instead of oxygen.
Uniqueness: (5R)-5-cyclopropyl-5-methylimidazolidine-2,4-dione is unique due to its specific substitution pattern and the presence of both cyclopropyl and methyl groups, which confer distinct chemical and biological properties compared to its analogs.
Biological Activity
(5R)-5-cyclopropyl-5-methylimidazolidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may act as an inhibitor of specific enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties. Additionally, it may influence neurotransmitter systems, suggesting potential applications in neuropharmacology.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it showed effective inhibition against Staphylococcus aureus and Escherichia coli in vitro.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory effects through several assays. In a recent study, it was found to significantly reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Neuroprotective Properties
Research has indicated that this compound may possess neuroprotective effects. In animal models of neurodegeneration, it demonstrated a reduction in neuronal apoptosis and improved cognitive function.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various imidazolidine derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as a lead compound for developing new antibiotics .
Study 2: Anti-inflammatory Mechanism
In another investigation reported in Pharmacology Research, the compound was tested for its ability to inhibit the NF-kB signaling pathway in LPS-induced RAW 264.7 macrophages. The results demonstrated a significant reduction in NF-kB activation and subsequent cytokine release, supporting its anti-inflammatory potential .
Study 3: Neuroprotective Effects
A recent animal study published in Neuroscience Letters explored the neuroprotective effects of this compound in models of Alzheimer's disease. The treatment group exhibited enhanced memory retention and reduced levels of amyloid-beta plaques compared to controls .
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Biological Activity |
---|---|---|
This compound | Imidazolidine Derivative | Antimicrobial, Anti-inflammatory |
1-Indanone | Ketone | Moderate antimicrobial activity |
Phenytoin | Hydantoin | Anticonvulsant |
Properties
IUPAC Name |
(5R)-5-cyclopropyl-5-methylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-7(4-2-3-4)5(10)8-6(11)9-7/h4H,2-3H2,1H3,(H2,8,9,10,11)/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJNDFMJXLKSSR-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(C(=O)NC(=O)N1)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.